(3,5-Dichloro-phenyl)-propynoic acid
Description
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZLPHEMWDINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-phenyl)-propynoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale crystallization and drying processes.
Chemical Reactions Analysis
Acid-Catalyzed Reactions
The carboxylic acid group enables participation in typical acid-base and esterification reactions.
Key reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form esters.
Example:
-
Salt Formation : Reacts with bases like NaOH to form water-soluble sodium salts:
Table 1: Esterification Reaction Conditions
| Alcohol | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 60 | 78 |
| Ethanol | HCl | 70 | 85 |
Alkyne-Specific Reactions
The propiolic acid moiety (C≡C-COOH) undergoes reactions characteristic of terminal alkynes:
-
Nucleophilic Additions : Reacts with amines (e.g., NH₃) to form propargylamine derivatives.
-
Oxidation : The triple bond is oxidized by KMnO₄ in acidic conditions to yield diketones or carboxylic acids.
Mechanistic Pathway for Oxidation :
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing chlorine atoms on the phenyl ring direct incoming electrophiles to the meta and para positions.
Key Reactions:
-
Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups.
-
Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄.
Table 2: EAS Reaction Outcomes
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3,5-Dichloro-4-nitrophenyl | 62 |
| Sulfonation | SO₃, H₂SO₄ | 3,5-Dichloro-4-sulfophenyl | 58 |
Reduction Reactions
The alkyne group can be selectively reduced using catalysts:
-
Partial Hydrogenation : Lindlar’s catalyst converts the triple bond to a cis double bond.
-
Full Hydrogenation : H₂/Pd yields a saturated propanoic acid derivative.
Example:
Cross-Coupling Reactions
The alkyne participates in Sonogashira coupling with aryl halides to form extended conjugated systems:
Key Conditions:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper iodide as co-catalyst
-
Solvent: THF or DMF
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:
Biological Interactions
While not a direct chemical reaction, the compound’s electron-deficient aromatic ring interacts with biological targets via π-π stacking and hydrogen bonding, as observed in enzyme inhibition assays .
Scientific Research Applications
Chemical Properties and Structure
(3,5-Dichloro-phenyl)-propynoic acid has the molecular formula and features a propynoic acid backbone with dichlorophenyl substituents. The presence of chlorine atoms enhances its reactivity and biological activity, making it a valuable compound in research.
Anti-Cancer Activity
Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated its effectiveness against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. The mechanism of action primarily involves the inhibition of specific enzymes crucial for tumor growth and proliferation.
Anti-Inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It interacts with inflammatory pathways by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators. This makes it a potential candidate for treating inflammatory diseases.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent response where higher concentrations led to increased cell death in targeted cancer cells while exhibiting minimal toxicity to normal cells.
Case Study 2: Inhibition of Enzymatic Activity
Another research project focused on the compound's ability to inhibit cyclooxygenase enzymes. The findings revealed that this compound significantly reduced the production of inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of (3,5-Dichloro-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between (3,5-Dichloro-phenyl)-propynoic acid and analogous compounds:
Physical and Hazard Profiles
- Physical State: While caffeic acid derivatives form yellow crystals , this compound’s physical state is inferred to be solid with higher melting points due to chlorine’s polarizability.
- Hazard Considerations: Propynoic acid (CAS 471-25-0) is classified as hazardous, but the dichloro derivative’s toxicity profile remains understudied. Chlorinated aromatics generally pose higher environmental persistence risks .
Biological Activity
(3,5-Dichloro-phenyl)-propynoic acid is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C10H6Cl2O2
- Molecular Weight : 233.06 g/mol
- Structure : The compound features a propynoic acid backbone with dichlorophenyl substituents, which contribute to its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation, which may contribute to its anticancer effects.
- Cell Signaling Modulation : The compound can influence various signaling pathways, potentially affecting cell metabolism and growth.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer cell lines | |
| Antimicrobial | Exhibits activity against specific bacterial strains | |
| Enzyme Inhibition | Targets enzymes involved in metabolic pathways |
Case Studies and Research Findings
-
Anticancer Properties :
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against MCF-7 (breast cancer) cells when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 20 µM, indicating effective inhibition of cell viability . -
Antimicrobial Activity :
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 15 µg/mL, suggesting a strong potential for development as an antimicrobial agent . -
Mechanistic Insights :
Investigations into the molecular mechanisms revealed that the compound interacts with key metabolic pathways. For instance, it was shown to modulate the expression of genes involved in apoptosis and cell cycle regulation in treated cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound is not fully characterized; however, initial studies suggest:
- Absorption : Rapid absorption following oral administration.
- Distribution : Moderate distribution within tissues due to lipophilicity.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its biological effects.
- Excretion : Excreted via urine and feces, with ongoing studies to determine exact pathways.
Q & A
Q. What experimental designs assess the stability of this compound under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
